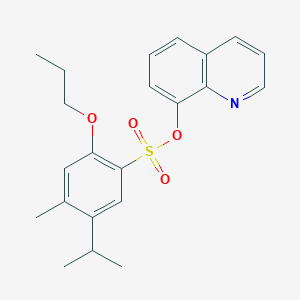
1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, commonly known as DBMPP, is an organic compound that has been used in research for its ability to form a stable complex with metal ions. DBMPP’s ability to form a complex with metal ions makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DBMPP has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DBMPP has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory compounds. In biochemistry, DBMPP has been used to study the interactions between metal ions and proteins. In pharmacology, DBMPP has been used in the development of new drugs and drug delivery systems.
Wirkmechanismus
DBMPP is able to form a stable complex with metal ions, which is the basis of its mechanism of action. The formation of the complex between DBMPP and the metal ions is a reversible process, meaning that the complex can be broken down and re-formed. This allows DBMPP to act as an inhibitor of certain enzymes, such as COX-2. Additionally, DBMPP can act as a chelator, meaning that it can bind to and sequester metal ions, which can be beneficial in drug delivery systems.
Biochemical and Physiological Effects
DBMPP has been shown to have a variety of biochemical and physiological effects. In terms of biochemistry, DBMPP has been shown to inhibit the activity of certain enzymes, such as COX-2. In terms of physiology, DBMPP has been shown to reduce inflammation and pain, which can be beneficial for the treatment of certain medical conditions. Additionally, DBMPP has been shown to have antioxidant properties, which can be beneficial for the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DBMPP in lab experiments is its ability to form a stable complex with metal ions. This makes it a useful tool for scientists in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, DBMPP is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using DBMPP in lab experiments, such as its potential to cause irritation of the skin and eyes and its potential to cause respiratory irritation.
Zukünftige Richtungen
There are many potential future directions for research involving DBMPP. One possible direction is the development of new drugs and drug delivery systems using DBMPP as a chelator. Additionally, further research into the biochemical and physiological effects of DBMPP could be beneficial for the development of new treatments for various medical conditions. Finally, further research into the mechanism of action of DBMPP could be beneficial for the development of new inhibitors of certain enzymes, such as COX-2.
Synthesemethoden
The synthesis of DBMPP can be achieved through a series of steps. The first step involves the reaction of 2,4-dibromo-5-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of an aqueous base, such as sodium hydroxide. This reaction produces 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. The second step involves the removal of the excess water from the reaction mixture, which can be achieved through the use of a rotary evaporator. The third step involves the recrystallization of the product from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
1-(2,4-dibromo-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILEIUHFMUWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)


